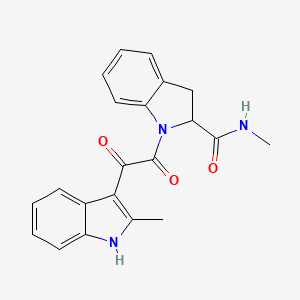

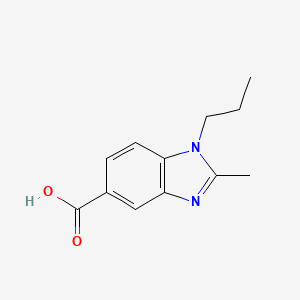

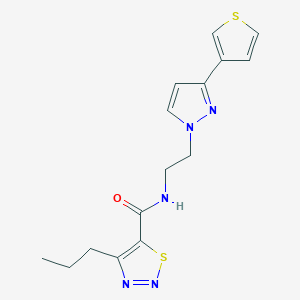

N-甲基-1-(2-(2-甲基-1H-吲哚-3-基)-2-氧代乙酰基)吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related indoline compounds involves intricate chemical reactions, highlighting the complexity of creating structurally novel polycyclic compounds. For instance, polycyclic sulfonyl indolines have been synthesized through FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions of N-(1H-indol-3-yl)methyl)propiolamides with NaHSO3 in an aqueous medium. These reactions are notable for forming one C-C bond and two C-S bonds in a single step, demonstrating the multifaceted approach needed to synthesize complex indoline derivatives (Lin Lu et al., 2019).

Molecular Structure Analysis

The molecular structure of indoline derivatives, such as N-methyl-1H-indole-2-carboxamide, has been determined using single crystal X-ray diffraction. This analysis revealed a planar structure with indole and N-methylcarboxamide groups, providing insight into the structural configurations that might be similar in N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide. The crystal structure elucidation aids in the complete assignment of 1H and 13C-NMR spectra, essential for understanding the compound's molecular geometry (Manríquez et al., 2009).

Chemical Reactions and Properties

Indole derivatives engage in various chemical reactions, such as [4 + 3]-annulation and unexpected carboxylate/amide migration, demonstrating the reactive versatility of the indole moiety. For example, 1-methylindole-3-carboxamides react with substituted propargyl alcohols to afford lactams through these processes, indicating the potential chemical reactivity of N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide in similar contexts (Karuppu Selvaraj et al., 2019).

Physical Properties Analysis

The physical properties of indoline derivatives, such as their solubility, melting point, and stability, are crucial for their application and handling. Studies on indoline-2-carboxylic acid derivatives revealed solvent-dependent amide bond isomerization, indicating the influence of environmental factors on the compound's physical state and reactivity (Matteo Pollastrini et al., 2021).

Chemical Properties Analysis

The chemical properties of indoline derivatives are influenced by their functional groups and structural configuration. For instance, the antimicrobial activity of certain indoline-carboxamide derivatives against various microbial strains underscores the importance of the indoline moiety and its modifications in determining chemical behavior and biological activity (M. Almutairi et al., 2018).

科学研究应用

晶体结构和核磁共振光谱

N-甲基-1H-吲哚-2-甲酰胺,一种结构相关的化合物,已从海洋真菌中分离出来,并通过X射线衍射确定了其晶体结构。这项研究提供了关于分子结构的见解,并使得对1H和13C-NMR光谱的完整指认成为可能,这对于理解类似化合物如N-甲基-1-(2-(2-甲基-1H-吲哚-3-基)-2-氧乙酰基)吲哚-2-甲酰胺是重要的(Manríquez等,2009)。

药物化学合成

一种含有吲哚基的类肽非晶化合物的合成过程,用于糖尿病药物,展示了类似化合物在药物开发中的相关性。这个制造过程展示了大规模生产的可行性,暗示了N-甲基-1-(2-(2-甲基-1H-吲哚-3-基)-2-氧乙酰基)吲哚-2-甲酰胺在治疗应用中的潜力(Y. Sawai et al., 2010)。

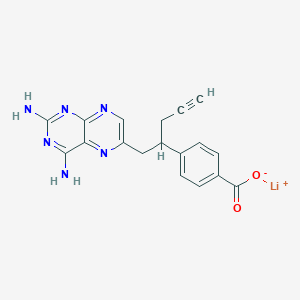

荧光研究用于传感应用

关于与感兴趣的化学结构相关的香豆素-吲哚二聚体的研究显示了其在有机-水介质中对Li+离子的显著特异性。该化合物与Li+的配位引发了“开启”荧光响应。这表明类似化合物在荧光探针和传感技术中的潜在应用(S. Kumari et al., 2016)。

抗菌和抗氧化性能

含有吲哚基团的化合物显示出显著的抗菌活性。这表明N-甲基-1-(2-(2-甲基-1H-吲哚-3-基)-2-氧乙酰基)吲哚-2-甲酰胺在开发抗菌剂方面具有潜力(A. R. Saundane & Kirankumar Nandibeoor Mathada, 2015)。

催化合成和抗菌活性

具有吲哚基团的化合物的催化合成,侧重于环保途径,也指向它们在合成具有潜在抗菌活性的生物活性分子中的应用(N. Desai & Malay J. Bhatt, 2016)。

潜在探针的光物理性质

研究了吲哚衍生物的光物理性质,揭示了高荧光量子产率和不同溶剂敏感性。这表明它们在各种应用中作为荧光探针的用途(G. Pereira et al., 2010)。

作用机制

Target of action

Compounds with an indole nucleus are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Some indole derivatives have been found to induce cell apoptosis, arrest cells in certain phases of the cell cycle, or inhibit certain biochemical processes .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the polymerization of tubulin , which is a key process in cell division.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can also vary greatly depending on the specific compound. Some indole derivatives have been found to have good bioavailability and are well distributed throughout the body .

Result of action

The result of the compound’s action can depend on its specific targets and mode of action. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action environment

The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

属性

IUPAC Name |

N-methyl-1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-12-18(14-8-4-5-9-15(14)23-12)19(25)21(27)24-16-10-6-3-7-13(16)11-17(24)20(26)22-2/h3-10,17,23H,11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQPETNVGJOPFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)

![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2489545.png)